molecular formula C8H9NO2 B555899 H-D-PHG-OH CAS No. 875-74-1

H-D-PHG-OH

Cat. No. B555899
Key on ui cas rn: 875-74-1
M. Wt: 151.16 g/mol
InChI Key: ZGUNAGUHMKGQNY-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04401820

Procedure details

6 g of L-phenylglycine or L-p-hydroxyphenylglycine were suspended in a mixture of 20 ml of 95% acetic acid and 0.2 ml (0.05 mole per mole of the L-amino acid used) of salicylaldehyde. The suspension was stirred at 100° C. for 2 hours. After the reaction, the mixture was cooled to room temperature, and the crystalline precipitates were collected by filtration and then washed with methanol. DL-phenylglycine or DL-p-hydroxyphenylglycine was thereby obtained. The results are shown in Table 17.
Quantity
6 g
Type
reactant
Reaction Step One
[Compound]
Name
L-p-hydroxyphenylglycine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
L-amino acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:6]=[CH:5][C:4]([C@H:7]([NH2:11])[C:8]([OH:10])=[O:9])=[CH:3][CH:2]=1.C(=O)[C:13]1[C:14](=[CH:16][CH:17]=[CH:18][CH:19]=1)[OH:15]>C(O)(=O)C>[CH:1]1[CH:2]=[CH:3][C:4]([CH:7]([NH2:11])[C:8]([OH:10])=[O:9])=[CH:5][CH:6]=1.[CH:17]1[C:18]([CH:7]([NH2:11])[C:8]([OH:10])=[O:9])=[CH:19][CH:13]=[C:14]([OH:15])[CH:16]=1

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
C1=CC=C(C=C1)[C@@H](C(=O)O)N
Name
L-p-hydroxyphenylglycine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
L-amino acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=1C(O)=CC=CC1)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The suspension was stirred at 100° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the reaction
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
the crystalline precipitates
FILTRATION
Type
FILTRATION
Details
were collected by filtration
WASH
Type
WASH
Details
washed with methanol

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1=CC=C(C=C1)C(C(=O)O)N
Name
Type
product
Smiles
C1=CC(=CC=C1C(C(=O)O)N)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04401820

Procedure details

6 g of L-phenylglycine or L-p-hydroxyphenylglycine were suspended in a mixture of 20 ml of 95% acetic acid and 0.2 ml (0.05 mole per mole of the L-amino acid used) of salicylaldehyde. The suspension was stirred at 100° C. for 2 hours. After the reaction, the mixture was cooled to room temperature, and the crystalline precipitates were collected by filtration and then washed with methanol. DL-phenylglycine or DL-p-hydroxyphenylglycine was thereby obtained. The results are shown in Table 17.
Quantity
6 g
Type
reactant
Reaction Step One
[Compound]
Name
L-p-hydroxyphenylglycine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
L-amino acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:6]=[CH:5][C:4]([C@H:7]([NH2:11])[C:8]([OH:10])=[O:9])=[CH:3][CH:2]=1.C(=O)[C:13]1[C:14](=[CH:16][CH:17]=[CH:18][CH:19]=1)[OH:15]>C(O)(=O)C>[CH:1]1[CH:2]=[CH:3][C:4]([CH:7]([NH2:11])[C:8]([OH:10])=[O:9])=[CH:5][CH:6]=1.[CH:17]1[C:18]([CH:7]([NH2:11])[C:8]([OH:10])=[O:9])=[CH:19][CH:13]=[C:14]([OH:15])[CH:16]=1

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
C1=CC=C(C=C1)[C@@H](C(=O)O)N
Name
L-p-hydroxyphenylglycine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
L-amino acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=1C(O)=CC=CC1)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The suspension was stirred at 100° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the reaction
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
the crystalline precipitates
FILTRATION
Type
FILTRATION
Details
were collected by filtration
WASH
Type
WASH
Details
washed with methanol

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1=CC=C(C=C1)C(C(=O)O)N
Name
Type
product
Smiles
C1=CC(=CC=C1C(C(=O)O)N)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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